molecular formula C12H13NO2 B11899746 8-Methoxy-1,2-dimethylquinolin-4(1H)-one

8-Methoxy-1,2-dimethylquinolin-4(1H)-one

Cat. No.: B11899746
M. Wt: 203.24 g/mol
InChI Key: KEFBGVUCNFIMES-UHFFFAOYSA-N
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Description

8-Methoxy-1,2-dimethylquinolin-4(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1,2-dimethylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may start with commercially available quinoline derivatives.

    Methoxylation: Introduction of the methoxy group at the 8th position can be achieved using methanol and a suitable catalyst.

    Methylation: Methyl groups at the 1st and 2nd positions can be introduced using methylating agents such as methyl iodide in the presence of a base.

    Cyclization: The final step involves cyclization to form the quinolin-4(1H)-one structure.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,2-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinolinone to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2-dimethylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    1,2-Dimethylquinoline: Similar structure but lacks the methoxy group.

Uniqueness

8-Methoxy-1,2-dimethylquinolin-4(1H)-one is unique due to the presence of both methoxy and methyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

8-methoxy-1,2-dimethylquinolin-4-one

InChI

InChI=1S/C12H13NO2/c1-8-7-10(14)9-5-4-6-11(15-3)12(9)13(8)2/h4-7H,1-3H3

InChI Key

KEFBGVUCNFIMES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1C)C(=CC=C2)OC

Origin of Product

United States

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